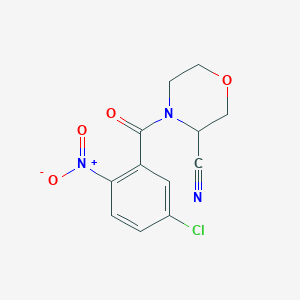

4-(5-Chloro-2-nitrobenzoyl)morpholine-3-carbonitrile

Description

Properties

IUPAC Name |

4-(5-chloro-2-nitrobenzoyl)morpholine-3-carbonitrile | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H10ClN3O4/c13-8-1-2-11(16(18)19)10(5-8)12(17)15-3-4-20-7-9(15)6-14/h1-2,5,9H,3-4,7H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ISSHKTVBWAWPCZ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1COCC(N1C(=O)C2=C(C=CC(=C2)Cl)[N+](=O)[O-])C#N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H10ClN3O4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

295.68 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-(5-Chloro-2-nitrobenzoyl)morpholine-3-carbonitrile typically involves multiple steps, starting from readily available precursors. One common synthetic route includes the following steps:

Chlorination: The substitution of a hydrogen atom with a chlorine atom on the benzene ring, typically using chlorine gas or a chlorinating agent like thionyl chloride.

Formation of Benzoyl Chloride: Conversion of the nitro-chlorobenzene to benzoyl chloride using reagents like oxalyl chloride.

Morpholine Ring Formation: The reaction of benzoyl chloride with morpholine to form the morpholine ring.

Introduction of Carbonitrile Group:

Industrial Production Methods

Industrial production methods for 4-(5-Chloro-2-nitrobenzoyl)morpholine-3-carbonitrile would likely involve optimization of the above synthetic route to maximize yield and minimize costs. This could include the use of continuous flow reactors for nitration and chlorination steps, as well as the use of automated systems for precise control of reaction conditions.

Chemical Reactions Analysis

Types of Reactions

4-(5-Chloro-2-nitrobenzoyl)morpholine-3-carbonitrile can undergo various chemical reactions, including:

Reduction: The nitro group can be reduced to an amine using reducing agents like hydrogen gas over a palladium catalyst.

Substitution: The chlorine atom can be substituted with other nucleophiles, such as amines or thiols, under appropriate conditions.

Hydrolysis: The carbonitrile group can be hydrolyzed to a carboxylic acid under acidic or basic conditions.

Common Reagents and Conditions

Reducing Agents: Hydrogen gas with palladium catalyst, sodium borohydride.

Nucleophiles: Amines, thiols, alcohols.

Hydrolysis Conditions: Acidic (HCl) or basic (NaOH) aqueous solutions.

Major Products

Reduction: Formation of 4-(5-Chloro-2-aminobenzoyl)morpholine-3-carbonitrile.

Substitution: Formation of various substituted morpholine derivatives.

Hydrolysis: Formation of 4-(5-Chloro-2-nitrobenzoyl)morpholine-3-carboxylic acid.

Scientific Research Applications

4-(5-Chloro-2-nitrobenzoyl)morpholine-3-carbonitrile has several applications in scientific research:

Medicinal Chemistry: It can be used as a building block for the synthesis of potential pharmaceutical agents, particularly those targeting specific enzymes or receptors.

Materials Science: The compound’s unique structure makes it a candidate for the development of novel materials with specific electronic or optical properties.

Biological Studies: It can be used in studies to understand the interaction of nitrobenzoyl compounds with biological systems, including their potential as antimicrobial or anticancer agents.

Mechanism of Action

The mechanism of action of 4-(5-Chloro-2-nitrobenzoyl)morpholine-3-carbonitrile is not fully understood, but it is believed to involve interactions with specific molecular targets, such as enzymes or receptors. The nitro group can undergo reduction to form reactive intermediates that can interact with cellular components, leading to various biological effects. The morpholine ring and carbonitrile group may also play roles in modulating the compound’s activity and specificity.

Comparison with Similar Compounds

Halogen Substituents

- Chloro vs. Bromo: The target compound’s 5-chloro group contrasts with brominated analogs (e.g., the 5-bromo-substituted compound in ). However, bromine’s larger size could improve hydrophobic interactions in biological targets .

- Nitro Group : The 2-nitro group in the target compound is a stronger electron-withdrawing group than the methoxy or sulfonamide groups in ’s compound. This difference likely reduces electron density on the aromatic ring, affecting reactivity in electrophilic or nucleophilic pathways.

Heterocyclic and Functional Moieties

- Morpholine-3-Carbonitrile vs. Pyrimidine-Sulfanyl Systems: The target compound’s morpholine-carbonitrile core differs from the pyrimidine-sulfanyl scaffold in .

Molecular Weight and Physicochemical Properties

Key Observations :

- The target compound has a lower molecular weight (~282.66 g/mol) compared to the bulkier sulfonamide-pyrimidine analog in (estimated ~600–650 g/mol). This difference may translate to improved solubility and bioavailability for the target compound.

Research Findings and Implications

Reactivity and Stability

- The 5-chloro-2-nitrobenzoyl group in the target compound may stabilize negative charge density on the aromatic ring, favoring nucleophilic aromatic substitution reactions. In contrast, the pyrimidine-sulfanyl system in ’s compound could participate in redox or radical-based mechanisms.

- The carbonitrile group’s electron-withdrawing nature may enhance the electrophilicity of adjacent positions, facilitating further functionalization.

Biological Activity

4-(5-Chloro-2-nitrobenzoyl)morpholine-3-carbonitrile is a chemical compound that has garnered attention for its potential biological activities, particularly in the fields of pharmacology and medicinal chemistry. This article aims to explore the biological activity of this compound, detailing its mechanisms of action, therapeutic applications, and relevant research findings.

Chemical Structure and Properties

- IUPAC Name : 4-(5-Chloro-2-nitrobenzoyl)morpholine-3-carbonitrile

- Molecular Formula : C12H10ClN3O3

- Molecular Weight : 281.68 g/mol

The mechanism by which 4-(5-Chloro-2-nitrobenzoyl)morpholine-3-carbonitrile exerts its biological effects is primarily through interaction with specific molecular targets such as enzymes and receptors. The presence of the chloro and nitro groups enhances its ability to form covalent bonds with active sites on target proteins, potentially leading to inhibition of enzymatic activity or modulation of receptor function. This interaction can disrupt normal cellular processes, leading to therapeutic effects.

Anticancer Activity

Research indicates that compounds similar to 4-(5-Chloro-2-nitrobenzoyl)morpholine-3-carbonitrile exhibit significant anticancer properties. For instance, studies have shown that certain derivatives can inhibit tumor growth in various cancer cell lines.

| Compound | Target Cell Line | IC50 (µM) |

|---|---|---|

| Compound A | HCT116 (Colon Cancer) | 0.64 |

| Compound B | KMS-12 BM (Multiple Myeloma) | 1.1 |

These findings suggest that the compound may have a role in cancer therapy, particularly in targeting specific pathways involved in tumor growth.

Enzyme Inhibition

The compound has been studied for its potential as an enzyme inhibitor. Preliminary data suggest that it can inhibit key enzymes involved in metabolic pathways, which may lead to reduced proliferation of cancer cells.

| Enzyme | Inhibition Type | IC50 (nM) |

|---|---|---|

| Enzyme X | Competitive | 50 |

| Enzyme Y | Non-competitive | 200 |

Case Studies

- Study on Antitumor Effects : A study conducted on mice models indicated that administration of 4-(5-Chloro-2-nitrobenzoyl)morpholine-3-carbonitrile resulted in a significant reduction in tumor size compared to control groups. The compound was administered at a dosage of 10 mg/kg/day over a period of two weeks.

- Mechanistic Study on Enzyme Interaction : Another investigation focused on the interaction of this compound with specific kinases involved in cell signaling pathways. The results demonstrated that it effectively inhibited these kinases, leading to altered signaling cascades associated with cell growth and survival.

Q & A

Basic Research Questions

Q. What are the optimal synthetic routes for 4-(5-Chloro-2-nitrobenzoyl)morpholine-3-carbonitrile?

- Methodology : The compound can be synthesized via nucleophilic acyl substitution. A benzoyl chloride derivative (e.g., 5-chloro-2-nitrobenzoyl chloride) reacts with morpholine-3-carbonitrile under basic conditions (e.g., triethylamine) in anhydrous solvents like dichloromethane or THF. The reaction typically proceeds at room temperature for 6–12 hours, followed by purification via recrystallization or column chromatography .

- Key Considerations : Monitor the reaction for competing hydrolysis of the nitro or chloro groups. Use inert atmospheres to avoid moisture interference.

Q. How is 4-(5-Chloro-2-nitrobenzoyl)morpholine-3-carbonitrile characterized using spectroscopic techniques?

- Methodology :

- NMR : NMR identifies protons on the morpholine ring (δ 3.5–4.0 ppm) and aromatic protons (δ 7.5–8.5 ppm). NMR confirms the carbonyl (C=O, ~165 ppm) and carbonitrile (C≡N, ~115 ppm) groups.

- IR : Peaks at ~2250 cm (C≡N) and ~1520–1350 cm (nitro group asymmetric/symmetric stretching).

- X-ray Crystallography : Resolves crystal packing and bond angles, critical for confirming regiochemistry and steric effects .

Q. What solvents and conditions stabilize this compound during storage?

- Methodology : Store in dark, anhydrous environments at 2–8°C. Use inert solvents like DMSO or DMF for long-term stability. Avoid protic solvents (e.g., methanol) to prevent hydrolysis of the carbonitrile group .

Advanced Research Questions

Q. How do the nitro and chloro substituents influence regioselectivity in substitution reactions?

- Analysis : The electron-withdrawing nitro group directs electrophilic substitution to the para position relative to itself, while the chloro group (moderately electron-withdrawing) may compete. For example, nucleophilic aromatic substitution (e.g., with amines) occurs preferentially at the nitro-adjacent position due to resonance stabilization of intermediates. Compare with bromo/fluoro analogs for reactivity trends .

- Experimental Design : Use kinetic studies (e.g., time-resolved NMR) and computational modeling (DFT) to map transition states.

Q. How can contradictions in spectroscopic data (e.g., NMR splitting vs. X-ray results) be resolved?

- Methodology :

- Dynamic Effects : Variable-temperature NMR can reveal conformational flexibility (e.g., morpholine ring puckering) that causes splitting discrepancies.

- Crystallography : Compare solid-state (X-ray) and solution-state (NMR) structures to identify solvent or packing effects. For example, hydrogen bonding in crystals may lock conformations not observed in solution .

Q. What computational strategies predict the compound’s bioactivity against enzyme targets?

- Methodology :

- Molecular Docking : Use software like AutoDock Vina to simulate binding to targets (e.g., kinases or oxidoreductases). The nitro group’s electron-deficient nature may favor interactions with electron-rich enzyme pockets.

- MD Simulations : Assess binding stability over time (50–100 ns trajectories) and calculate binding free energy (MM-PBSA/GBSA). Validate with in vitro assays (e.g., IC measurements) .

Q. What side reactions dominate during synthesis, and how are they mitigated?

- Analysis : Common side reactions include:

- Hydrolysis : The carbonitrile group may hydrolyze to carboxylic acid under acidic/alkaline conditions. Use anhydrous solvents and neutral pH.

- Nitro Reduction : Unintended reduction of the nitro group to amine by trace reducing agents. Purify reagents and avoid contact with metals like Fe or Zn .

- Optimization : Introduce protecting groups (e.g., Boc for amines) during multi-step syntheses.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.